![molecular formula C20H15N3O2S B2724616 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone CAS No. 690646-34-5](/img/structure/B2724616.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone
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Overview
Description
The compound “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone” is a complex organic molecule. It contains a triazolopyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a triazolopyridine ring, a thioether group, and a phenoxyphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the triazolopyridine ring might participate in nucleophilic substitution reactions, while the thioether group might be involved in oxidation-reduction reactions .Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including 1,2,4-triazoles, have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and antiviral effects. For instance, recent developments in G protein-biased kappa agonists, which include triazole structures, have shown promise in reducing pain and itch with fewer side effects compared to traditional kappa opioid agonists (Mores et al., 2019). This research highlights the therapeutic potential of triazole derivatives in developing safer pain management options.
Antibacterial Applications
Triazole-containing hybrids have demonstrated potent antibacterial activity against various strains, including antibiotic-resistant Staphylococcus aureus. These hybrids act through multiple mechanisms, such as inhibiting DNA gyrase and topoisomerase IV, showcasing the versatility of triazole derivatives in combating bacterial infections (Li & Zhang, 2021).
Environmental Science and Remediation
In environmental science, triazole compounds have been explored for their ability to degrade or transform recalcitrant organic pollutants. Advanced oxidation processes (AOPs) involving triazole derivatives show promise in breaking down persistent environmental contaminants, indicating their potential role in water treatment and pollution mitigation (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
1-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(14-26-20-22-21-19-8-4-5-13-23(19)20)15-9-11-17(12-10-15)25-16-6-2-1-3-7-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNACQKNZWQDBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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